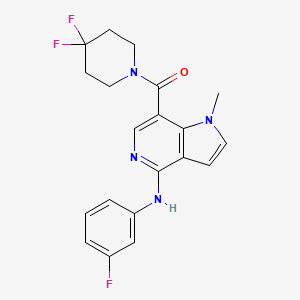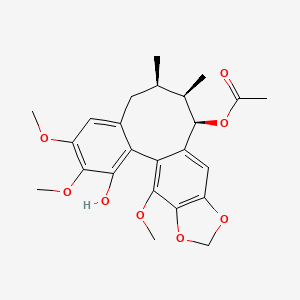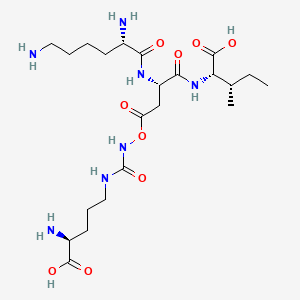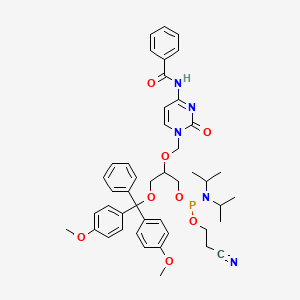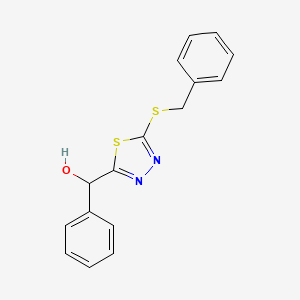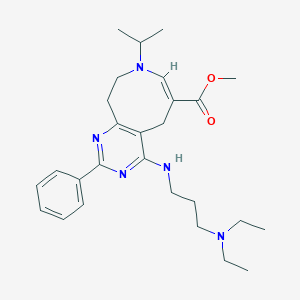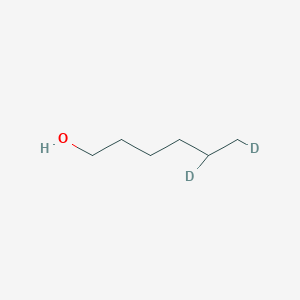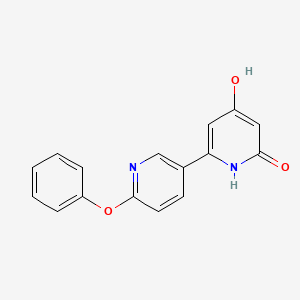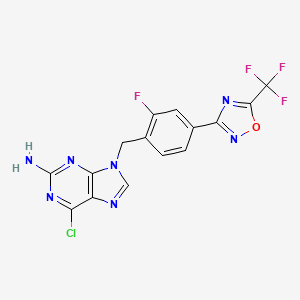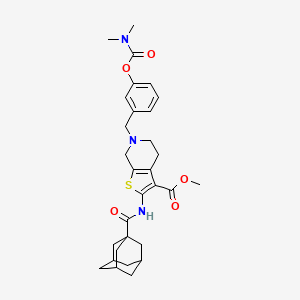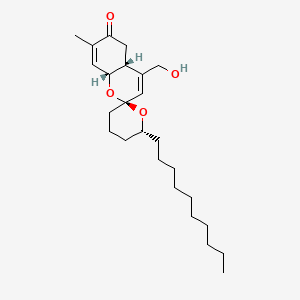
SARS-CoV-2-IN-40
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-40 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-40 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and specificity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups, impacting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
SARS-CoV-2-IN-40 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication, making it a valuable tool in virology research.
Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic assays and antiviral coatings for surfaces and medical devices.
Mécanisme D'action
SARS-CoV-2-IN-40 exerts its effects by targeting specific viral proteins essential for the replication and assembly of SARS-CoV-2. The compound binds to the active site of these proteins, inhibiting their enzymatic activity and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). By disrupting these pathways, this compound effectively reduces viral load and limits the spread of infection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: Another antiviral agent targeting the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Inhibits viral RNA polymerase and is used in the treatment of influenza and COVID-19.
Molnupiravir: Induces mutations in the viral RNA, leading to error catastrophe and inhibition of viral replication.
Uniqueness
SARS-CoV-2-IN-40 stands out due to its unique binding affinity and specificity for viral proteins. Unlike some other inhibitors, it exhibits a broader spectrum of activity against various SARS-CoV-2 variants, making it a promising candidate for further development. Additionally, its favorable pharmacokinetic profile and low toxicity enhance its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C25H40O4 |
|---|---|
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
(2S,4aR,6'R,8aR)-6'-decyl-4-(hydroxymethyl)-7-methylspiro[5,8a-dihydro-4aH-chromene-2,2'-oxane]-6-one |
InChI |
InChI=1S/C25H40O4/c1-3-4-5-6-7-8-9-10-12-21-13-11-14-25(28-21)17-20(18-26)22-16-23(27)19(2)15-24(22)29-25/h15,17,21-22,24,26H,3-14,16,18H2,1-2H3/t21-,22-,24-,25+/m1/s1 |
Clé InChI |
DKOKVOARFOHBNU-MFYODDQASA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H]1CCC[C@@]2(O1)C=C([C@H]3CC(=O)C(=C[C@H]3O2)C)CO |
SMILES canonique |
CCCCCCCCCCC1CCCC2(O1)C=C(C3CC(=O)C(=CC3O2)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



